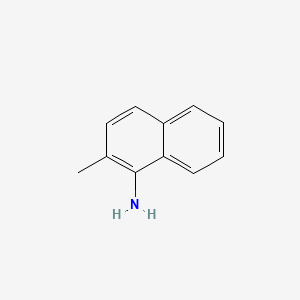

1-Amino-2-methylnaphthalene

説明

Historical Perspectives in Organic Synthesis Research

The study of 1-amino-2-methylnaphthalene has historical roots in the broader exploration of naphthalene (B1677914) derivatives. Early synthetic routes were developed from 2-methylnaphthalene (B46627). One such method involved the nitration of 2-methylnaphthalene to produce 1-nitro-2-methyl-naphthalene, which was then reduced to this compound. cdnsciencepub.com This amine was subsequently converted to its acetyl derivative, which could be further functionalized. cdnsciencepub.com

A notable publication by Newman, Dhawan, and Tuncay in The Journal of Organic Chemistry in 1976 detailed an improved and efficient route for the synthesis of this compound, indicating its continued relevance as a synthetic intermediate during that period. acs.orgnih.gov Earlier, a 1943 patent identified 1-hydroxylamino-2-methylnaphthalene as a novel intermediate that could be rearranged to form other derivatives, highlighting the compound's role in the development of new chemical entities. google.com These historical efforts laid the groundwork for its subsequent use as a versatile building block in more complex organic syntheses.

Significance in Modern Chemical Science

In contemporary chemical science, this compound serves as a crucial intermediate and building block in the synthesis of a wide array of functional molecules. solubilityofthings.com Its unique structure is leveraged to create compounds with specific biological and material properties.

Key areas of modern research involving this compound include:

Pharmaceutical Development: The compound is a precursor in the synthesis of potential therapeutic agents. For instance, it is used in the preparation of (Piperazinyl)pyridopyrimidinone derivatives, which act as KRAS G12C inhibitors for treating related diseases. chemicalbook.com

Materials Science: Researchers have incorporated this compound into novel composite materials designed for environmental remediation. One significant application is the fabrication of hybrid materials for the effective removal of arsenic(V) from contaminated water. sigmaaldrich.comsigmaaldrich.com It can also be electropolymerized to create thin, uniform oligomeric films with specific redox properties. sigmaaldrich.comtandfonline.comtandfonline.com

Catalysis and Ligand Synthesis: The molecule is a foundational component for creating complex ligands used in catalysis and sensing. It has been used to synthesize atropisomeric phosphino-triazoles, which are then used to form gold(I) complexes. sigmaaldrich.comsigmaaldrich.com Additionally, it is employed in the synthesis of ferrocene-based imine ligands that function as chromogenic and electrochemical sensors for mercury ions. sigmaaldrich.comsigmaaldrich.com

Advanced Organic Reactions: The compound is a substrate in sophisticated, catalyzed reactions. This includes copper-catalyzed C4-H regioselective phosphorylation and trifluoromethylation reactions of free 1-naphthylamines, demonstrating its utility in developing new methodologies for carbon-hydrogen bond functionalization. sigmaaldrich.comsigmaaldrich.com

Dye and Agrochemical Synthesis: As a versatile aromatic amine, it continues to be an important intermediate in the production of various dyes and agrochemicals. solubilityofthings.com Its structural properties are also utilized in fluorescence studies to better understand molecular interactions. solubilityofthings.com

Positioning within the Naphthalene Derivative Class

This compound belongs to the class of benzenoid polycyclic aromatic hydrocarbons (PAHs), specifically as a derivative of naphthalene. wikipedia.org Its defining characteristics are the presence of two functional groups on the fused ring system: an amine group (-NH₂) at the C1 position and a methyl group (-CH₃) at the C2 position.

This specific substitution pattern distinguishes it from other naphthalene derivatives and governs its reactivity:

Comparison with Isomers: It is structurally distinct from its isomer, 1-methylnaphthalen-2-amine (B1619391) (also known as 2-amino-1-methylnaphthalene), which has the amino and methyl groups at the C2 and C1 positions, respectively. nih.gov This difference in substituent placement leads to different chemical and physical properties.

Influence of Substituents: The amine group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, while the methyl group is a weakly activating, ortho-, para-directing group. Their adjacent positions on the naphthalene ring create a unique electronic and steric environment that influences the regioselectivity of further chemical transformations.

Reactivity vs. Unsubstituted Aminonaphthalenes: Compared to 1-naphthylamine (B1663977) and 2-naphthylamine, the presence of the methyl group in this compound modifies the molecule's nucleophilicity, basicity, and steric hindrance, affecting how it participates in reactions such as diazotization, acylation, and alkylation.

Role as a Building Block: Like other simple naphthalene derivatives such as 2-methylnaphthalene (a precursor for vitamin K3) or naphthols, this compound serves as a fundamental starting material. beilstein-journals.org However, its bifunctional nature (amine and the activated aromatic ring) makes it particularly valuable for constructing more complex, multi-ring systems found in pharmaceuticals and functional materials. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Chemical and Physical Properties of this compound

The following table summarizes key properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylnaphthalen-1-amine | |

| Synonyms | This compound, 2-Methyl-1-naphthylamine | solubilityofthings.comcymitquimica.comtcichemicals.com |

| CAS Number | 2246-44-8 | chemicalbook.comlabproinc.com |

| Molecular Formula | C₁₁H₁₁N | cymitquimica.comlabproinc.com |

| Molecular Weight | 157.21 - 157.22 g/mol | sigmaaldrich.comcymitquimica.comlabproinc.combiosynth.com |

| Appearance | White or Colorless to Brown powder/lump; Very Pale Yellow Solid | cymitquimica.comlabproinc.com |

| Melting Point | 28-31 °C | chemicalbook.com |

| Boiling Point | 165 °C | chemicalbook.com |

| Refractive Index | 1.67 | chemicalbook.comlabproinc.com |

| Purity | >98.0% (GC, T) | cymitquimica.comlabproinc.com |

Structure

3D Structure

特性

IUPAC Name |

2-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLSGAXSMOKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176995 | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246-44-8 | |

| Record name | 2-Methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2246-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU388PI4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 2 Methylnaphthalene

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 1-Amino-2-methylnaphthalene primarily relies on foundational reactions that introduce the amino and methyl groups onto the naphthalene (B1677914) core.

Two principal strategies dominate the established synthetic routes: the nitration and subsequent reduction of 2-methylnaphthalene (B46627), and the amination of a naphthol precursor via the Bucherer reaction.

Nitration-Reduction of 2-Methylnaphthalene : A common and straightforward approach begins with 2-methylnaphthalene. This starting material undergoes nitration to form the intermediate, 2-methyl-1-nitronaphthalene nih.govchemicalbook.comchemicalbook.com. This nitro-substituted compound is then subjected to a reduction reaction, which converts the nitro group (-NO₂) into a primary amine group (-NH₂), yielding the final product, this compound. A variety of reducing agents can be employed for this transformation.

The Bucherer Reaction : Another classic method involves the amination of 2-methyl-1-naphthol. The Bucherer reaction facilitates the conversion of a naphthol to a naphthylamine using ammonia and an aqueous bisulfite solution wikipedia.orgorganicreactions.org. This reversible reaction is a cornerstone in the synthesis of naphthalene derivatives, particularly in the dye industry wikipedia.orgorganicreactions.orgyoutube.com. The process begins with the protonation of the naphthol, followed by the addition of a bisulfite anion. An amine then displaces the resulting sulfonic acid group to form the final naphthylamine product wikipedia.orgyoutube.comchempedia.info.

Table 1: Established Synthetic Routes for this compound

| Route Name | Starting Material | Key Intermediate(s) | Key Reaction(s) |

|---|---|---|---|

| Nitration-Reduction | 2-Methylnaphthalene | 2-Methyl-1-nitronaphthalene | Electrophilic Nitration, Reduction of Nitro Group |

| Bucherer Reaction | 2-Methyl-1-naphthol | Tetralone Sulfonate | Nucleophilic Substitution (Amination) |

The efficiency and yield of these established routes are highly dependent on the careful optimization of reaction conditions.

For the Nitration-Reduction Pathway , key parameters include the choice of nitrating agent and the conditions for the reduction step. Controlling the temperature and concentration during nitration is crucial to maximize the yield of the desired 1-nitro isomer. In the reduction phase, the choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction's efficiency and purity of the product nih.gov.

For the Bucherer Reaction , the equilibrium can be influenced by factors such as the concentration of ammonia and bisulfite, as well as temperature and pressure nih.gov. Driving the reaction toward the amine product often involves using an excess of the amine donor or removing water as it is formed nih.gov. The optimal pH and temperature are critical for maximizing conversion nih.gov.

Advanced Synthetic Approaches and Yield Enhancement

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for producing this compound.

Catalysis plays a pivotal role in enhancing the synthesis of this compound, offering higher yields and milder reaction conditions.

Catalytic Hydrogenation : In the context of the nitration-reduction route, the reduction of 2-methyl-1-nitronaphthalene can be performed with high efficiency using catalytic hydrogenation. This process typically employs catalysts such as platinum on activated charcoal (Pt/C) or Raney nickel under elevated temperature and pressure google.com. These conditions are often suitable for large-scale industrial production google.com.

Catalytic Amination : A more direct and advanced approach involves the catalytic amination of a halogenated precursor. For instance, 1-bromo-2-methylnaphthalene can be converted directly to this compound in a high-yield reaction. One documented procedure uses a nickel-based catalyst system in the presence of a base, achieving yields as high as 93% chemicalbook.com.

Table 2: Example of an Advanced Catalytic Synthesis

| Precursor | Catalyst System | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 1-Bromo-2-methylnaphthalene | ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ / (+/-)-binap | NH₃, NaOtBu | 1,4-dioxane | 93% chemicalbook.com |

Fundamental Chemical Reactivity of this compound

This compound, also known as 2-methyl-1-naphthylamine, is an aromatic amine that serves as a versatile building block in organic synthesis . Its reactivity is centered on both the amino group and the aromatic naphthalene ring system.

The compound exhibits redox properties and can be electropolymerized to create oligomeric films under strongly acidic conditions . It is utilized in a variety of specialized synthetic applications:

Ligand Synthesis : It serves as a precursor for creating imine ligands based on ferrocene (B1249389), which have applications as electrochemical sensors .

Organometallic Chemistry : It is used in the synthesis of iron (II) chloride complexes .

Copper-Catalyzed Reactions : The molecule undergoes C4-H regioselective phosphorylation and trifluoromethylation under copper-catalyzed conditions, demonstrating the ability to functionalize the naphthalene ring at a specific position .

Heterocyclic Chemistry : It is a starting material for the synthesis of atropisomeric phosphino-triazoles, which are subsequently used to form gold (I) complexes .

Oxidation Reactions and Product Characterization

Aromatic amines, including naphthylamine derivatives, are known to be susceptible to oxidation, often resulting in the formation of colored compounds upon exposure to air and light. wikipedia.orgnih.gov The oxidation of this compound can proceed through several pathways, primarily involving the amino group and the electron-rich aromatic rings.

The initial step in the oxidation process is typically the formation of a radical cation via one-electron oxidation. This intermediate is highly reactive and can undergo further reactions, including coupling, to form dimeric and oligomeric products. The presence of the methyl group can influence the stability and subsequent reaction pathways of these intermediates.

Common oxidation products of naphthylamines include quinone-imines and naphthoquinones, formed through oxidative deamination and subsequent oxidation of the ring. For instance, the electrochemical oxidation of related naphthylamines has been shown to proceed via the formation of C-N and C-NH-C bonds, leading to polymeric structures. researchgate.netresearchgate.net While specific studies detailing the oxidation products of this compound are limited, analogies with 1- and 2-naphthylamine suggest that complex mixtures of colored polymeric materials would be formed. nih.govwho.int

Characterization of these oxidation products typically involves a combination of spectroscopic techniques.

| Technique | Expected Observations for Oxidation Products |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region, consistent with the formation of colored, conjugated systems like quinone-imines. |

| FTIR Spectroscopy | Disappearance of N-H stretching bands (around 3300-3500 cm⁻¹) and appearance of C=O (around 1650-1680 cm⁻¹) and C=N stretching bands. |

| Mass Spectrometry | Detection of higher molecular weight species corresponding to dimeric, trimeric, and oligomeric products. |

Reduction Reactions to Dihydro Derivatives

The aromatic system of this compound can be reduced to yield dihydro and tetrahydro derivatives, which are valuable saturated scaffolds in medicinal chemistry and materials science. The reduction typically targets the naphthalene rings, leaving the amino and methyl groups intact under controlled conditions.

A classic method for the reduction of naphthylamines is the use of dissolving metal reductions. For example, 2-naphthylamine can be reduced by sodium in boiling amyl alcohol to form 1,2,3,4-tetrahydro-2-naphthylamine. wikipedia.org This method reduces the unsubstituted ring. A similar approach applied to this compound would be expected to preferentially reduce the unsubstituted benzene (B151609) ring, yielding 5,6,7,8-tetrahydro-2-methylnaphthalen-1-amine.

Catalytic hydrogenation is another powerful method for the reduction of aromatic systems. Using catalysts such as rhodium, ruthenium, or platinum under hydrogen pressure can achieve partial or full saturation of the naphthalene core. The specific product distribution (dihydro vs. tetrahydro) depends on the catalyst, solvent, temperature, and pressure.

| Method | Reagents/Catalyst | Expected Major Product |

| Dissolving Metal Reduction | Na / Amyl Alcohol | 5,6,7,8-Tetrahydro-2-methylnaphthalen-1-amine |

| Catalytic Hydrogenation | H₂, Rh/C or PtO₂ | 1,2,3,4-Tetrahydro-2-methylnaphthalen-1-amine |

The resulting tetrahydro-amines, such as (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine, are important chiral building blocks in asymmetric synthesis. chemicalbook.comsigmaaldrich.com

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is heavily influenced by the powerful activating, ortho-, para-directing amino group. This makes the C4 position particularly susceptible to electrophilic attack. However, the amino group itself is a nucleophile and can react with electrophiles.

Acylation of this compound can occur at either the nitrogen atom (N-acylation) or the aromatic ring (C-acylation), specifically Friedel-Crafts acylation.

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides under basic conditions to form the corresponding amide. This reaction is often used as a protective strategy to moderate the reactivity of the amino group and prevent side reactions before attempting other transformations.

Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of aromatic amines is generally unsuccessful. libretexts.org The basic amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. savemyexams.comstudymind.co.uk Therefore, to achieve C-acylation, the amino group must first be protected, typically via N-acylation. The resulting N-acetyl derivative, N-(2-methyl-1-naphthyl)acetamide, can then undergo Friedel-Crafts acylation. The acetylamino group is still an activating, ortho-, para-director, directing the incoming acyl group primarily to the C4 position. Subsequent hydrolysis of the amide restores the amino group.

| Reaction Step | Reagents | Position of Acylation | Product |

| N-Acylation | Acetyl chloride, Pyridine | Nitrogen atom | N-(2-methyl-1-naphthyl)acetamide |

| C-Acylation | Acetyl chloride, AlCl₃ | Carbon-4 of the ring | 4-Acetyl-N-(2-methyl-1-naphthyl)acetamide |

| Deprotection | H₃O⁺, heat | - | 1-Amino-4-acetyl-2-methylnaphthalene |

Similar to acylation, alkylation can occur at the nitrogen or carbon atoms.

N-Alkylation: The direct alkylation of the amino group can be achieved using various methods. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru or Ir complexes). nih.gov This method is highly atom-efficient, producing water as the only byproduct. nih.gov Reductive amination is another common route for N-alkylation.

C-Alkylation (Friedel-Crafts): Direct Friedel-Crafts alkylation of this compound is problematic for the same reasons as acylation—catalyst poisoning by the amino group. libretexts.org Furthermore, Friedel-Crafts alkylation is prone to issues of polyalkylation and carbocation rearrangements. studymind.co.uk To achieve selective C-alkylation, protection of the amino group is a necessary prerequisite.

Coupling Reactions in Complex Molecule Synthesis

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to construct complex molecular architectures. This compound can be utilized as a building block in these reactions, typically after conversion to a suitable derivative.

Suzuki-Miyaura Coupling: To participate in this powerful C-C bond-forming reaction, this compound must first be functionalized with a halide or triflate, typically at the C4 position. For example, bromination of N-acetyl-2-methyl-1-naphthylamine would yield the 4-bromo derivative. This compound can then be coupled with a wide variety of aryl or vinyl boronic acids or esters using a palladium catalyst to generate complex biaryl structures. nih.govacs.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org this compound can serve as the amine component in coupling with various aryl halides or triflates. organic-chemistry.orgyoutube.com This provides a direct route to N-aryl derivatives of this compound, which are challenging to synthesize via traditional methods.

| Coupling Reaction | Role of this compound | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Precursor to the aryl halide (e.g., 4-bromo-2-methyl-1-naphthylamine) | Pd catalyst, Base, Boronic acid | Carbon-Carbon |

| Buchwald-Hartwig | Amine component | Pd catalyst, Base, Aryl halide | Carbon-Nitrogen |

Electrochemical Transformations and Oligomeric Film Formation

The electrochemical oxidation of aromatic amines is a well-established method for generating conductive polymer films directly onto an electrode surface. 2-Methyl-1-naphthylamine has been successfully electropolymerized from acidic aqueous solutions to form adherent, electroactive films. researchgate.net

The process is initiated by the electrochemical oxidation of the monomer to a radical cation. This reactive species can then couple with other monomer units or oligomers to propagate the polymer chain. Spectroscopic analysis indicates that the polymerization of 2-methyl-1-naphthylamine occurs through the formation of linkages involving the amino group and various positions on the aromatic ring, primarily N-C(4), N-C(5), and N-C(7) couplings. researchgate.net

The resulting oligomeric films exhibit redox properties. Cyclic voltammetry studies of films deposited on platinum electrodes show two distinct redox pairs, with formal potentials around 0.19 V and 0.47 V vs. SCE in a strongly acidic medium. researchgate.net Gel permeation chromatography (GPC) analysis of the polymerization products has shown the formation of oligomeric chains with molecular weights up to 1600 g/mol . researchgate.net

These electrochemically synthesized films have potential applications as corrosion inhibitors, chemical sensors, and in electrochromic devices. researchgate.net

| Electrochemical Parameter | Value / Observation |

| Polymerization Method | Potentiodynamic or galvanostatic electropolymerization |

| Medium | Acidic aqueous solution (e.g., HClO₄) |

| Redox Potentials (vs. SCE) | E₁ = 0.19 V, E₂ = 0.47 V |

| Proposed Coupling Sites | N-C(4), N-C(5), N-C(7) |

| Product Characterization | Cyclic Voltammetry (CV), Infrared Spectroscopy (IR), Gel Permeation Chromatography (GPC) |

Derivatization Strategies and Functionalization Research

This compound, also known as 2-methyl-1-naphthylamine, serves as a versatile building block in organic synthesis due to the reactivity of its primary amino group. This functionality allows for a wide range of derivatization strategies, enabling the construction of more complex molecular architectures with applications in materials science, catalysis, and sensor technology. The following sections detail specific functionalization research involving this compound.

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.gov As a primary amine, this compound is a suitable component for this reaction, leading to the formation of diverse peptide-like scaffolds.

The general mechanism of the Ugi reaction begins with the condensation of the amine (this compound) and a carbonyl compound (an aldehyde or ketone) to form an imine. organic-chemistry.orgwikipedia.org This imine is then protonated by the carboxylic acid component, forming an iminium ion. The isocyanide undergoes a nucleophilic attack on the iminium ion, creating a nitrilium ion intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-aminoacyl amide product. wikipedia.org

While direct literature detailing the use of this compound in an Ugi reaction is not prevalent, its role as a primary amine makes it an ideal candidate for such transformations. The reaction's ability to accommodate a wide variety of aldehydes, carboxylic acids, and isocyanides would allow for the creation of a large library of compounds derived from the this compound scaffold. organic-chemistry.org

Table 1: Components of the Ugi Four-Component Reaction

| Component | Role | Example Reactant with this compound |

|---|---|---|

| Amine | Provides the nitrogen backbone | This compound |

| Aldehyde/Ketone | Forms the initial imine | Benzaldehyde |

| Carboxylic Acid | Protonates the imine and provides the acyl group | Acetic Acid |

Researchers have successfully utilized this compound in the synthesis of atropisomeric phosphino-triazole ligands and their subsequent gold(I) complexes. This class of ligands is of interest in catalysis and materials science.

The synthesis typically involves a multi-step process. First, the primary amine of this compound is converted into an azide. This azide derivative then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, with a terminal alkyne bearing a phosphine group. nih.gov This reaction regioselectively yields a 1,2,3-triazole ring, linking the naphthyl moiety to the phosphine group.

These phosphino-triazole ligands can then be reacted with a gold(I) precursor, such as [AuCl(THT)] (THT = tetrahydrothiophene), to form the corresponding gold(I) complexes. nih.gov In these complexes, the phosphine atom typically coordinates to the gold(I) center. The resulting complexes can exhibit interesting photophysical properties and have potential applications in catalysis. mdpi.comsemanticscholar.org

Table 2: Representative Reaction for Phosphino-Triazole Gold(I) Complex Synthesis

| Step | Reactants | Key Transformation |

|---|---|---|

| 1 | This compound, NaNO₂, HCl | Diazotization |

| 2 | Diazonium salt, NaN₃ | Azide formation |

| 3 | 2-Methyl-1-naphthyl azide, Diphenylphosphinoacetylene, Cu(I) catalyst | Azide-Alkyne Cycloaddition |

The primary amino group of this compound readily undergoes condensation reactions with aldehydes to form imines, also known as Schiff bases. nih.govresearchgate.net These imine ligands can be designed to act as chemosensors for various analytes, including metal ions.

A notable example involves the synthesis of ferrocene-based imine ligands for the chromogenic and electrochemical sensing of mercury(II) ions. In this work, this compound was condensed with ferrocenecarboxaldehyde. The resulting imine ligand incorporates the redox-active ferrocene unit and the naphthalene moiety.

Upon coordination with a metal ion like Hg²⁺, changes in the electronic properties of the ligand can occur. These changes can be observed as a visible color change (chromogenic sensing) or as a shift in the redox potential of the ferrocene/ferrocenium couple (electrochemical sensing). The specificity and sensitivity of the sensor depend on the electronic and steric properties of the imine ligand. The synthesis of such ligands is typically a straightforward one-step condensation reaction, often catalyzed by a small amount of acid. iiste.orgresearchgate.net

Table 3: Synthesis of an Imine-Based Sensor

| Reactant 1 | Reactant 2 | Product Type | Application |

|---|---|---|---|

| This compound | Ferrocenecarboxaldehyde | Ferrocenyl-imine ligand | Chromogenic and electrochemical sensor for Hg²⁺ |

Advanced Spectroscopic Characterization and Computational Chemistry of 1 Amino 2 Methylnaphthalene

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in determining the structural features of molecules. For 1-Amino-2-methylnaphthalene, vibrational and nuclear magnetic resonance spectroscopy are particularly revealing.

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the energy required to excite these vibrations, which are characteristic of the bonds and functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure. In the case of primary aromatic amines like this compound, characteristic bands for the amino group (NH₂) are expected. Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com Furthermore, the C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging is also characteristic of primary amines and is found between 910-665 cm⁻¹. orgchemboulder.com For the methyl group (CH₃), asymmetric and symmetric stretching bands are typically observed around 2960 cm⁻¹ and 2846 cm⁻¹, respectively. researchgate.net

A study combining experimental and theoretical methods on the related compound 1-methylnaphthalene (B46632) provides a basis for comparison of the naphthalene (B1677914) backbone vibrations. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have been shown to effectively predict vibrational frequencies, which, when scaled, correlate well with experimental FT-IR spectra. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric N-H Stretch | 3400-3250 |

| Primary Amine (NH₂) | N-H Bend | 1650-1580 |

| Aromatic Amine (C-N) | C-N Stretch | 1335-1250 |

| Primary Amine (N-H) | N-H Wag | 910-665 |

Note: This table is based on typical ranges for the specified functional groups and may not represent the exact experimental values for this compound.

Raman spectroscopy provides complementary information to FT-IR, as it relies on the change in polarizability of a molecule during vibration. It is particularly useful for analyzing the vibrations of aromatic rings. nih.gov For aromatic compounds, Raman spectra can reveal details about the substitution pattern and electronic structure. nih.gov Theoretical calculations using methods like DFT have been successfully employed to simulate Raman spectra and aid in the assignment of vibrational modes. researchgate.netarxiv.org Studies on similar naphthalene derivatives demonstrate that a combined experimental and computational approach allows for a comprehensive analysis of the vibrational spectra. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the methyl group. The amino protons typically appear as a broad singlet, and their chemical shift can be solvent-dependent. The methyl protons will appear as a singlet, with a chemical shift characteristic of a methyl group attached to an aromatic ring. The integration of the signals corresponds to the number of protons in each unique environment. Coupling patterns between adjacent protons can further elucidate the substitution pattern on the naphthalene ring. rsc.orgacs.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | 7.0 - 8.0 | Multiplet |

| Amino (NH₂) | Variable | Singlet (broad) |

Note: This table provides predicted ranges and multiplicities. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbons attached to the amino and methyl groups will have their chemical shifts significantly influenced by these substituents. The quaternary carbons of the naphthalene ring will also be observable. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used to calculate theoretical ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm assignments. researchgate.net

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-NH₂) | 140 - 150 |

| Aromatic (C-CH₃) | 120 - 130 |

| Aromatic (C-H) | 110 - 135 |

| Aromatic (Quaternary) | 125 - 140 |

Note: This table provides predicted ranges. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique for the precise mass determination and structural elucidation of organic compounds. In the context of this compound, HR-ESI-MS provides unequivocal confirmation of its elemental composition. The technique involves the ionization of the analyte from a solution, typically using a soft ionization method like electrospray ionization (ESI), which minimizes fragmentation and predominantly forms the protonated molecule, [M+H]⁺.

The high-resolution capabilities of mass analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) allow for the measurement of the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. nih.gov This precision enables the calculation of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. For this compound (C₁₁H₁₁N), the exact mass of the neutral molecule is 157.08915 u. The expected m/z value for the protonated molecule [C₁₁H₁₂N]⁺ would be calculated with high precision, and the deviation between the measured mass and the theoretical mass is typically in the low parts-per-million (ppm) range, confirming the identity of the compound. While specific studies focusing solely on this compound are not prevalent, the application of HR-MS is a standard characterization method for synthesized naphthalene derivatives. researchgate.netncsu.edu

Table 1: Theoretical Mass Data for this compound

| Species | Chemical Formula | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| Neutral Molecule | C₁₁H₁₁N | 157.08915 |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy of this compound provides insights into its electronic structure. The spectrum is dominated by electronic transitions within the aromatic naphthalene ring system. The naphthalene chromophore itself exhibits characteristic absorptions due to π → π* transitions. upi.edu The presence of substituents, an amino (-NH₂) group and a methyl (-CH₃) group, modifies the absorption profile.

The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. uomustansiriyah.edu.iq The lone pair of electrons on the nitrogen atom of the amino group can delocalize into the π-system of the naphthalene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) to longer wavelengths compared to unsubstituted naphthalene. uomustansiriyah.edu.iq The methyl group, being a weak electron-donating group, also contributes to a slight bathochromic shift.

The UV-Visible spectrum of this compound is therefore expected to show intense absorption bands at wavelengths longer than those of naphthalene. The electronic absorption spectra of methyl-substituted naphthalene cations have been studied, revealing shifts in the absorption bands relative to the naphthalene cation, which supports the influence of alkyl substitution on the electronic transitions. researchgate.net The transitions observed are typically the high-energy E-bands and lower-energy B-bands, characteristic of polycyclic aromatic hydrocarbons. uomustansiriyah.edu.iq

Table 2: Typical Electronic Transitions for Naphthalene Derivatives

| Transition Type | Description | Typical Wavelength Region |

|---|

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules like this compound. researchgate.netacs.org These calculations provide a theoretical framework to complement and interpret experimental data. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. dntb.gov.ua

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound by finding the minimum on the potential energy surface. sparkle.pro.brscispace.com This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the calculations would predict the planarity of the naphthalene core and the orientation of the amino and methyl substituents. The results of such calculations on similar molecules, like 1-methylnaphthalene and other derivatives, have shown good agreement with experimental data where available. researchgate.netjefferson.edu The optimization process is crucial as the resulting stable geometry is the foundation for subsequent calculations, such as vibrational frequencies. sparkle.pro.br

Table 3: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT calculations of similar naphthalene derivatives. Actual values may vary based on the specific functional and basis set used.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (aromatic) | Bond lengths within the naphthalene ring | 1.37 - 1.43 Å |

| C-N | Bond length between the ring and the amino group | ~1.40 Å |

| C-C (methyl) | Bond length between the ring and the methyl group | ~1.51 Å |

| N-H | Bond length within the amino group | ~1.01 Å |

| C-C-C (ring) | Bond angles within the naphthalene ring | 118 - 122° |

| C-C-N | Bond angle involving the amino group | ~121° |

DFT calculations are extensively used to predict the vibrational frequencies of molecules, which correspond to the bands observed in infrared (IR) and Raman spectra. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies can be obtained. arxiv.orgnih.gov These theoretical frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

The predicted spectrum allows for the assignment of specific vibrational modes to the experimentally observed absorption bands. For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic rings and the methyl group, C=C stretching of the aromatic system, and various bending modes. researchgate.net Computational studies on related molecules like 1-(chloromethyl)-2-methylnaphthalene have demonstrated the utility of DFT in assigning vibrational spectra. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Modes of this compound (Note: These are unscaled, representative values based on DFT calculations of similar molecules. Experimental values may differ.)

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Asymmetric stretching of the amino group | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | Symmetric stretching of the amino group | ~3400 cm⁻¹ |

| Aromatic C-H Stretch | Stretching of C-H bonds on the naphthalene ring | 3050 - 3100 cm⁻¹ |

| Methyl C-H Stretch | Stretching of C-H bonds in the methyl group | 2900 - 3000 cm⁻¹ |

| C=C Aromatic Stretch | Stretching of the carbon-carbon bonds in the ring | 1500 - 1650 cm⁻¹ |

| N-H Scissoring | In-plane bending of the amino group | ~1620 cm⁻¹ |

High-Level Quantum Chemical Calculations (e.g., Ab Initio CASPT2//CASSCF)

Following a CASSCF calculation, the second-order perturbation theory (CASPT2) is typically applied to account for dynamic electron correlation—the instantaneous interactions between electrons that are not captured by the time-averaged CASSCF method. acs.org The combined CASPT2//CASSCF approach provides highly accurate energies for ground and excited states, making it a gold standard for computational photochemistry. acs.orgmit.edu

For a molecule like this compound, a CASPT2//CASSCF study would be invaluable for:

Calculating Accurate Excitation Energies: Determining the energy required to promote the molecule to its various singlet and triplet excited states. This is crucial for interpreting its UV-visible absorption spectrum.

Mapping Photochemical Reaction Pathways: Identifying and characterizing conical intersections—points where potential energy surfaces of different electronic states cross. These intersections often govern the pathways for ultrafast non-radiative decay, determining the molecule's photostability and the quantum yields of fluorescence. uni-muenchen.de

Understanding Photophysics: Elucidating the mechanisms of processes like internal conversion (IC) and intersystem crossing (ISC).

A study on the related compound 1-aminonaphthalene (AMN) utilized CASPT2//CASSCF calculations to investigate its photophysics. mit.edu The study identified two low-lying ππ* excited states (¹Lₐ and ¹Lₑ) and explored the relaxation pathways, including internal conversion mediated by a conical intersection with the ground state. mit.edu A similar investigation on this compound would reveal how the addition of the methyl group at the C2 position modulates these electronic states and their relaxation dynamics. However, to date, specific CASPT2//CASSCF research findings for this compound are not available in the reviewed literature.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding a molecule's electronic properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, characterizing it as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.gov

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.

Small HOMO-LUMO gap: Suggests that the molecule is more reactive, as it requires less energy to excite an electron. Such molecules are more polarizable and are generally considered "softer."

For aromatic amines, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-antibonding orbital. The precise energy gap for this compound would need to be determined through quantum chemical calculations, as this data is not present in the surveyed literature. Studies on naphthalene itself show a HOMO-LUMO gap of around 4.75 eV, and substitutions are known to alter this value. eurjchem.comtcichemicals.com

Table 1: Conceptual Interpretation of Frontier Orbital Energies

| Parameter | Chemical Significance |

|---|---|

| E(HOMO) | Represents the electron-donating ability (ionization potential). Higher energy indicates a better electron donor. |

| E(LUMO) | Represents the electron-accepting ability (electron affinity). Lower energy indicates a better electron acceptor. |

| ΔE (LUMO-HOMO) | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structures familiar to chemists. mdpi.com This analysis provides quantitative information about bonding interactions, charge distribution, and intramolecular delocalization effects. nih.gov

Key insights from NBO analysis include:

Hybridization and Bonding: It details the hybridization (s, p, d character) of the atomic orbitals that form each bond and lone pair. mdpi.com

Charge Delocalization: It quantifies the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis (acceptor) orbitals. This is achieved through a second-order perturbation theory analysis of the Fock matrix, where the stabilization energy, E(2), associated with a donor-acceptor interaction (e.g., a lone pair donating into an antibonding orbital) indicates the strength of the delocalization. nih.gov

For this compound, an NBO analysis would quantify the π-conjugation across the naphthalene system and the delocalization of the nitrogen lone pair into the aromatic rings. It would also detail the nature of the C-N, C-C, and C-H bonds. While NBO analysis has been performed on many organic molecules, specific published data tables detailing the E(2) stabilization energies or hybrid compositions for this compound are not available. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules. It is a 3D plot of the electrostatic potential mapped onto a constant electron density surface of a molecule. nih.gov The MEP provides a visual guide to the charge distribution, revealing which parts of a molecule are electron-rich (negative potential) and which are electron-poor (positive potential). iucr.org

The color scheme in an MEP map is typically:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of strong negative potential (red) around the nitrogen atom of the amino group, due to its lone pair of electrons. This site would be the primary target for electrophiles, such as protons in an acid-base reaction. The π-system of the naphthalene rings would also exhibit negative potential, though likely less intense than at the nitrogen. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms attached to the aromatic rings. While this represents a chemically intuitive prediction, a specific, calculated MEP map with corresponding potential values for this compound has not been found in the surveyed literature.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial in determining the three-dimensional structure, stability, and function of molecules in condensed phases. The NCI analysis method is a computational tool used to visualize and characterize these weak interactions.

The Reduced Density Gradient (RDG) is a fundamental quantity derived from the electron density (ρ) and its first derivative (gradient, ∇ρ). The RDG is defined as:

This method allows for the visualization of non-covalent interactions in real space. A plot of the RDG versus the electron density signed by the second eigenvalue (λ₂) of the Hessian of the density provides distinct information:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at low RDG values with negative sign(λ₂)ρ.

Weak Attractive Interactions (e.g., van der Waals): Appear as spikes at low RDG values with sign(λ₂)ρ close to zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at low RDG values with positive sign(λ₂)ρ.

These interactions can be mapped onto a molecular surface, with different colors representing the type of interaction. For this compound, an RDG analysis could reveal intramolecular hydrogen bonding between the amino group and the methyl group (if sterically possible) and visualize the van der Waals surfaces of the molecule. Such an analysis for a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, revealed various intramolecular contacts. However, a specific RDG analysis for this compound is not available in the reviewed scientific literature.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful computational tool in quantum chemistry used to visualize the localization of electrons in a molecule's three-dimensional space. labinsights.nl It provides a quantitative measure of electron pairing, offering a clear depiction of chemical bonding and atomic shell structures. labinsights.nl The ELF value ranges from 0 to 1. An ELF value close to 1 signifies a high degree of electron localization, which is characteristic of covalent bonds, lone pairs, and atomic core shells. researchgate.net Conversely, a value of 0.5 corresponds to a uniform electron gas-like distribution, and values near 0 indicate regions with very low electron density. researchgate.net

While specific ELF analysis dedicated solely to this compound is not extensively detailed in available literature, the principles can be inferred from studies on analogous molecules, such as other naphthalene derivatives. tandfonline.com For this compound, an ELF analysis would be expected to reveal several key features:

Aromatic System: High ELF values would define the basins of the C-C bonds within the naphthalene bicyclic system, illustrating the covalent nature of the aromatic framework.

Substituent Bonds: Distinct localization domains would be observed for the C-C single bond connecting the methyl group and the C-N bond of the amino group to the naphthalene ring. The C-H bonds of the methyl group and the aromatic ring, as well as the N-H bonds of the amino group, would also appear as regions of high electron localization.

Lone Pair Electrons: A prominent localization basin would be expected on the nitrogen atom of the amino group, corresponding to its non-bonding lone pair of electrons. The position and shape of this basin are crucial for understanding the molecule's reactivity and intermolecular interactions.

In computational studies of similar compounds, such as 2-amino-1-naphthalenesulfonic acid, ELF analysis helps to elucidate the electronic structure and bonding characteristics. tandfonline.com The visualization allows researchers to observe the appearance and disappearance of bond regions and lone pairs during chemical reactions, providing insight into reaction mechanisms. labinsights.nl

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another method used in computational chemistry to analyze electron localization, offering a complementary perspective to ELF. tandfonline.comtandfonline.com LOL also provides a detailed map of electron density, highlighting areas where electrons are highly localized. tandfonline.com The interpretation of LOL maps is similar to that of ELF; for instance, high LOL values, often represented by red coloration in graphical outputs, indicate regions of significant electron localization, such as covalent bonds. tandfonline.com

For this compound, an LOL analysis would provide insights into its chemical structure and reactivity. tandfonline.com The key expected observations from an LOL distribution map would include:

High LOL values between adjacent carbon atoms of the naphthalene core, confirming their covalent bonding.

Significant localization between the nitrogen of the amino group and the carbon of the ring, as well as between the carbon of the methyl group and the ring.

Distinct regions of localization for all C-H and N-H bonds.

In studies of other complex organic molecules, LOL distributions calculated using density functional theory (DFT) have been used to characterize the covalent nature of various bonds. tandfonline.com The analysis provides a clear visual representation of where electron pairs are "collected" in the molecular space. For this compound, this would help in understanding the electronic effects of the amino and methyl substituents on the naphthalene system.

Photophysical Properties and Relaxation Mechanisms

The photophysical behavior of 1-aminonaphthalene and its derivatives is characterized by fluorescence and is strongly influenced by the structure and environment. acs.org The primary non-radiative decay pathway for these molecules is often a thermally activated internal conversion (IC) process, which competes with fluorescence and significantly affects the fluorescence quantum yield (Φf) and decay time (τ). acs.org The efficiency of this internal conversion is critically dependent on the twist angle of the amino group relative to the plane of the naphthalene ring. acs.orgmit.edu

In the ground state (S₀), steric hindrance between substituents can force the amino group to twist out of the naphthalene plane. This is particularly relevant for this compound, where the adjacent methyl group would enhance this effect. Upon excitation to the first singlet excited state (S₁), the molecule undergoes a relaxation process where the amino group tends to become more planar with the naphthalene moiety. acs.org The structural differences between the equilibrated S₁ state and the ground state S₀ are a determining factor for the efficiency of the internal conversion. acs.org

A key relaxation mechanism for 1-aminonaphthalenes involves this conformational change of the amino group, which can mediate a transition to a higher excited state (S₂) and facilitate rapid, efficient internal conversion back to the ground state. mit.edu This process is especially efficient in nonpolar solvents. acs.org For example, studies on 1-(dimethylamino)naphthalene (1DMAN), a close analog, show that in nonpolar solvents like n-hexane, it has a very short decay time (120 ps) and a low fluorescence quantum yield (0.01). This is in stark contrast to 1-aminonaphthalene (1AN) itself, which lacks the steric hindrance and exhibits a much longer decay time and higher quantum yield under the same conditions. acs.org The presence of the methyl group in this compound would similarly promote an efficient internal conversion pathway, leading to lower fluorescence quantum yields compared to the unsubstituted 1-aminonaphthalene.

The following table, compiled from data on related compounds, illustrates the significant impact of amino group substitution on photophysical properties in a nonpolar solvent. acs.org

| Compound | Fluorescence Quantum Yield (Φf) in n-hexane | Fluorescence Decay Time (τ) in n-hexane (ns) |

|---|---|---|

| 1-Aminonaphthalene (1AN) | 0.44 | 6.65 |

| 1-(Methylamino)naphthalene (1MAN) | 0.58 | 7.80 |

| 1-(Dimethylamino)naphthalene (1DMAN) | 0.01 | 0.12 |

Applications in Advanced Materials and Chemical Synthesis Research

Role as a Fundamental Building Block in Complex Organic Synthesis

1-Amino-2-methylnaphthalene is a valuable intermediate in the synthesis of intricate organic structures. Its utility is demonstrated in several areas of modern organic chemistry, including the development of potential therapeutic agents and specialized ligands.

A significant application of this compound is in the preparation of (Piperazinyl)pyridopyrimidinone derivatives, which are investigated as KRAS G12C inhibitors for the treatment of related diseases. chemicalbook.com The KRAS G12C mutation is a key driver in several forms of cancer, and inhibitors targeting this specific mutation represent a major advancement in precision oncology. google.comnih.govresearchgate.netnih.govaminer.org

Furthermore, this compound is utilized in the synthesis of atropisomeric phosphino-triazoles. These triazoles are subsequently used to develop gold (I) complexes, which are of interest in catalysis and materials science. sigmaaldrich.com The compound also serves as a starting material for copper-catalyzed C4-H regioselective phosphorylation and trifluoromethylation of free 1-naphthylamines. sigmaaldrich.comnih.gov This reaction provides access to a structural motif that is widely utilized in the development of pharmaceuticals and agrochemicals.

In the field of organometallic chemistry, this compound is used to synthesize ferrocene-based imine ligands. sigmaaldrich.com These ligands have been characterized for their potential as chromogenic and electrochemical sensors for the detection of heavy metal ions like mercury(II). sigmaaldrich.commdpi.com The development of such sensors is crucial for environmental monitoring and public health.

Table 1: Examples of Complex Organic Syntheses Utilizing this compound

| Resulting Compound/Complex | Area of Application | Synthetic Utility of this compound |

| (Piperazinyl)pyridopyrimidinone derivatives | Medicinal Chemistry (KRAS G12C inhibitors) | Key structural component for building the inhibitor molecule. chemicalbook.com |

| Atropisomeric phosphino-triazoles and their gold (I) complexes | Catalysis, Materials Science | Precursor for the synthesis of the triazole ring system. sigmaaldrich.com |

| 4-Phosphoryl/Trifluoromethyl-substituted 1-naphthylamines | Pharmaceuticals, Agrochemicals | Substrate for copper-catalyzed regioselective functionalization. sigmaaldrich.comnih.gov |

| Ferrocene-based imine ligands | Sensor Technology | Amine source for the formation of the imine linkage to the ferrocene (B1249389) core. sigmaaldrich.com |

Utilization in the Synthesis of Dyes and Pigments

Aromatic amines, including naphthalene (B1677914) derivatives, are foundational components in the synthesis of azo dyes. atamanchemicals.comwikipedia.orgresearchgate.net These dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) that acts as a chromophore, imparting color. atamanchemicals.com While direct and extensive research on this compound for dye synthesis is not widely published, its structural similarity to other naphthylamines, such as 2-naphthylamine, which was historically used to make azo dyes, suggests its potential in this field. atamanchemicals.comwikipedia.org

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. The amino group on this compound can be readily converted into a diazonium salt, which can then be reacted with various coupling components to produce a wide range of colors. The methyl group on the naphthalene ring can influence the final color and properties of the dye, such as its fastness and solubility.

Integration into Agrochemicals Development

The naphthalene scaffold is present in various agrochemicals. Research into novel pesticidal agents has explored derivatives of β-naphthol, a compound structurally related to this compound. For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have been synthesized and shown to exhibit significant insecticidal potential against pests like the oriental armyworm and the diamondback moth. nih.gov Some of these compounds displayed lethality rates of 50–100% at a concentration of 200 mg·L⁻¹ against the oriental armyworm. nih.gov This line of research highlights the potential of the naphthalene core in developing new agrochemicals.

While direct application of this compound in commercial agrochemicals is not extensively documented, its role as an intermediate in the synthesis of functionalized naphthylamines, which are key motifs in agrochemicals, is of importance. The development of novel synthetic methods, such as the copper-catalyzed functionalization of 1-naphthylamines, opens avenues for creating new agrochemical candidates based on the this compound structure.

Application in Advanced Fluorescence Studies and Fluorescent Dye Development

Naphthalene and its derivatives are well-known for their fluorescent properties. mdpi.com The aqueous solution of the related compound, 2-naphthylamine, is known to exhibit blue fluorescence. atamanchemicals.com This intrinsic fluorescence of the naphthalene ring system makes its derivatives, including this compound, candidates for the development of fluorescent probes and dyes.

The introduction of an amino group and a methyl group to the naphthalene core can modulate its photophysical properties, such as the absorption and emission wavelengths, quantum yield, and fluorescence lifetime. These properties can be further tuned by chemical modification of the amino group, for example, through the formation of Schiff bases or amides. Such derivatives can be designed to act as fluorescent sensors that respond to changes in their environment, such as pH, polarity, or the presence of specific ions or molecules. While specific research on the fluorescent properties of this compound is not abundant, the foundational characteristics of the naphthalene ring system suggest its potential in this area.

Contributions to Novel Materials Science

This compound has been utilized in the fabrication of advanced materials with specific functional properties. One notable application is in the development of hybrid composite materials for environmental remediation. sigmaaldrich.com Specifically, it has been used in the fabrication of materials designed for the removal of arsenic(V) from contaminated water, addressing a significant public health concern. sigmaaldrich.com

Another area of application in materials science is the electropolymerization of this compound. sigmaaldrich.comresearchgate.net This process allows for the formation of thin, adherent oligomeric films on electrode surfaces. sigmaaldrich.comresearchgate.net These films exhibit redox properties, which can be harnessed in the development of electrochemical sensors, electrochromic devices, and modified electrodes for various applications. researchgate.net The ability to form stable, electroactive films makes this compound a valuable monomer in the field of conducting polymers.

Table 2: Applications of this compound in Materials Science

| Application Area | Specific Use | Key Properties Utilized |

| Environmental Remediation | Fabrication of hybrid composite materials for arsenic(V) removal. sigmaaldrich.com | Reactivity of the amino group for incorporation into the composite material. |

| Polymer Chemistry | Electropolymerization to form oligomeric films on electrodes. sigmaaldrich.comresearchgate.net | Redox activity and ability to form adherent, electroactive films. |

Research on this compound as a Reference Material and Analytical Standard

In chemical research and analysis, the availability of high-purity reference materials is crucial for obtaining accurate and reproducible results. This compound is commercially available as a high-purity chemical from various suppliers, where it is sold as a reference material or analytical standard. lgcstandards.comfishersci.catcichemicals.comtcichemicals.comtcichemicals.comtcichemicals.com

Its use as a standard can be in various analytical techniques, such as chromatography (GC, HPLC) and spectroscopy, for the identification and quantification of this compound in different matrices. It can also serve as a starting material of known purity in synthetic chemistry research, ensuring the reliability of the subsequent reactions and the characterization of the resulting products. The availability of this compound as a certified reference material (CRM) from suppliers like LGC Standards underscores its importance in quality control and research laboratories. lgcstandards.com

Biological and Medicinal Chemistry Research Involving 1 Amino 2 Methylnaphthalene

Exploration of Potential Biological Activities

The primary biological activity explored for derivatives of 1-Amino-2-methylnaphthalene is in the field of oncology. Scientific investigations have centered on the synthesis of related compounds and the evaluation of their antiproliferative effects.

A notable area of research has been the synthesis of a series of 1-amino-2-aroylnaphthalenes, which are derivatives built upon the this compound structure. These functionalized naphthalenes have been screened for their activity against human cancer cell lines. daneshyari.comnih.gov In one key study, the in vitro antiproliferative activity of these synthesized compounds was assessed by monitoring their cytotoxic effects against the human prostate cancer cell line, PC-3, using an MTT assay. nih.gov The results demonstrated that certain derivatives possess significant cytotoxic potential. nih.gov For instance, one specific derivative, compound 5f, was observed to cause more than 50% cell death in PC-3 cells at a concentration of 14 µM. nih.gov This finding highlights the potential of the 1-amino-2-aroylnaphthalene scaffold as a promising lead for the development of agents against prostate cancer. nih.gov

| Compound | Cell Line | Concentration | Result | Reference |

| Derivative 5f | PC-3 (Prostate Cancer) | 14 µM | >50% cell death | nih.gov |

Mechanistic Studies of Molecular Interactions in Biological Systems

Understanding how a compound exerts its biological effects requires detailed mechanistic studies. For this compound and its derivatives, research has delved into their interactions with key biological molecules like receptors and enzymes, and their influence on cellular signaling pathways.

Direct experimental evidence detailing the binding of this compound to specific biological receptors is limited in the current scientific literature. However, computational methods have been employed to infer potential interactions. Molecular docking studies have been utilized to support the results obtained from in vitro experiments with 1-amino-2-aroylnaphthalene derivatives. nih.gov These computational simulations help to visualize and predict the binding modes of these compounds with their biological targets, thereby strengthening the rationale for their observed cytotoxic and apoptotic effects. nih.gov Such studies are crucial in guiding the structural modification of these compounds to enhance their binding affinity and selectivity for their intended molecular targets.

The metabolism of naphthalene-based compounds is heavily influenced by enzyme activity, particularly the cytochrome P450 (CYP) superfamily of enzymes. nih.govcdc.gov While studies may not focus exclusively on this compound, research on its parent compound, 2-methylnaphthalene (B46627), provides significant insight. The metabolism of 2-methylnaphthalene can proceed via two main pathways, both catalyzed by CYP monooxygenases: oxidation of the methyl group to produce 2-hydroxymethylnaphthalene, or epoxidation of the aromatic rings. nih.govcdc.gov

Studies have implicated several specific CYP isozymes in the metabolism of naphthalenes. cdc.govtaylorandfrancis.com Furthermore, research has shown that sulfotransferases are also involved in the metabolic activation of 2-methylnaphthalene. tandfonline.com The interaction of these compounds with metabolic enzymes is critical, as it can lead to either detoxification or the formation of reactive metabolites that contribute to cellular toxicity. nih.govtandfonline.com

| Enzyme Family/Type | Role in Naphthalene (B1677914) Metabolism | Reference(s) |

| Cytochrome P450 (CYP) Monooxygenases | Catalyze the initial oxidation of the naphthalene ring system and its alkyl substituents. | nih.govcdc.gov |

| Sulfotransferases | Participate in the metabolic activation process. | tandfonline.com |

Research into the anticancer effects of 1-amino-2-aroylnaphthalenes has provided direct evidence of their ability to modulate critical signal transduction pathways. Specifically, these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

Treatment of PC-3 prostate cancer cells with the active derivative (compound 5f) was found to trigger apoptosis, which was confirmed by flow cytometry. nih.gov Further investigation using Western blotting revealed a mechanistic insight: the expression of pro-caspase 8 and pro-caspase 9 was decreased. nih.gov Caspases are a family of proteases that are central to the execution of the apoptotic program, and the reduction of the "pro" or inactive forms indicates their conversion to active caspases that drive cell death. Additionally, treatment with the compound led to a higher concentration of reactive oxygen species (ROS) within the cancer cells compared to untreated samples. nih.gov This increase in oxidative stress is a known facilitator of apoptosis, suggesting that the compound disrupts the cellular redox balance to push cancer cells toward self-destruction. nih.gov

Applications in Pharmaceutical Compound Synthesis

The unique structure of this compound makes it a valuable starting material, or precursor, in the synthesis of more complex molecules with therapeutic potential. Its application has been specifically noted in drug development programs targeting cancer.

The utility of this compound as a building block in oncology drug discovery is demonstrated in at least two distinct research programs.

Firstly, the compound is used in the synthesis of (Piperazinyl)pyridopyrimidinone derivatives. chemdad.com These derivatives are being investigated as inhibitors of KRAS G12C. chemdad.com The KRAS protein is a key component of cellular signaling pathways that regulate cell growth, and the G12C mutation is a common driver of various solid tumors. nih.govnih.govresearchgate.net The development of covalent inhibitors that specifically target this mutant cysteine has been a major breakthrough in cancer therapy. nih.govresearchgate.net

Secondly, as previously detailed, this compound serves as the foundational scaffold for a series of 1-amino-2-aroylnaphthalenes. nih.gov These compounds have shown potent cytotoxic and pro-apoptotic effects against prostate cancer cells, marking them as promising leads for further development as anticancer agents. nih.govx-mol.com

| Application Area | Target/Activity | Synthesized Derivative Class | Reference(s) |

| KRAS-Driven Cancers | KRAS G12C Inhibition | (Piperazinyl)pyridopyrimidinone derivatives | chemdad.com |

| Prostate Cancer | Cytotoxicity and Apoptosis Induction | 1-amino-2-aroylnaphthalenes | nih.gov |

Intermediate in Antifungal Medication Synthesis (e.g., Terbinafine Hydrochloride)

This compound serves as a crucial precursor in the synthesis of various organic compounds, including the antifungal medication Terbinafine. While the direct starting material for many reported syntheses of Terbinafine is N-methyl-1-naphthalenemethanamine, the structural backbone of this compound is foundational to this and related naphthalene-based compounds used in pharmaceutical synthesis.

The synthesis of Terbinafine involves the coupling of a naphthalene-containing amine with a side chain containing a tert-butyl group and an enyne functional group. A common synthetic route involves the reaction of N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine with tert-butylacetylene, often catalyzed by palladium or nickel complexes. google.comgoogle.comchemicalbook.com This process, known as a Heck-coupling type reaction, yields Terbinafine. google.com Alternative syntheses have also been developed to improve efficiency and yield for industrial-scale production. google.comkoreascience.kr The naphthalene moiety is a critical component of Terbinafine's structure, contributing to its pharmacological activity as an inhibitor of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.netsphinxsai.com

Development of KRAS G12C Inhibitors and Related Therapeutic Agents

The compound this compound has been identified as a useful intermediate in the preparation of inhibitors targeting the KRAS G12C mutation, which is a significant driver in various cancers. chemicalbook.comchemdad.com The KRAS protein is a molecular switch that, when mutated, can become locked in an "on" state, leading to uncontrolled cell growth. nih.gov The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is a validated therapeutic target. acs.orgnih.gov